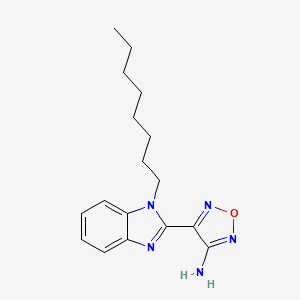![molecular formula C28H24N2O6 B5129285 1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5129285.png)
1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate, also known as NPPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and biotechnology. It has been shown to have significant effects on the central nervous system, including the modulation of neurotransmitter release and the regulation of ion channels. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate is not fully understood, but it is believed to involve the modulation of ion channels and the regulation of neurotransmitter release. This compound has been shown to have a significant effect on the activity of GABAergic neurons, which play a crucial role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects, including the modulation of ion channels, the regulation of neurotransmitter release, and the regulation of neuronal excitability. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate has several advantages for use in lab experiments, including its high potency, selectivity, and specificity. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for research on 1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate, including the investigation of its potential therapeutic applications in the treatment of neurological disorders, the development of new synthesis methods to improve its efficiency and purity, and the exploration of its potential applications in biotechnology and other fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Méthodes De Synthèse
1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate can be synthesized through a multistep process involving the reaction of 1-naphthol with 4-nitrobenzoyl chloride, followed by the reaction with propionyl chloride and then with phenoxyacetic acid. The final product is obtained through purification and crystallization processes.
Propriétés
IUPAC Name |
[1-[(4-nitrophenyl)-(propanoylamino)methyl]naphthalen-2-yl] 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O6/c1-2-25(31)29-28(20-12-15-21(16-13-20)30(33)34)27-23-11-7-6-8-19(23)14-17-24(27)36-26(32)18-35-22-9-4-3-5-10-22/h3-17,28H,2,18H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABGIGBORRSBKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)OC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-methoxy-2,5-dimethylbenzyl)methanamine](/img/structure/B5129204.png)
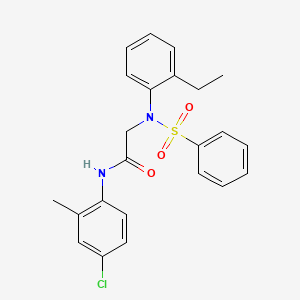
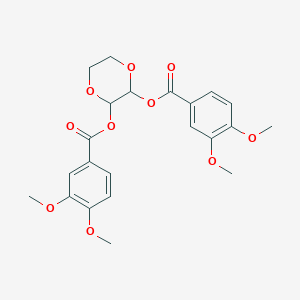

![6-chloro-N-hexyl-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5129236.png)
![2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B5129239.png)
![N-cyclopentyl-3-methoxy-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B5129242.png)
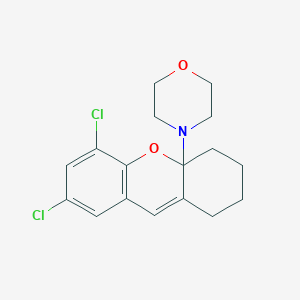
![2-[(4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B5129266.png)
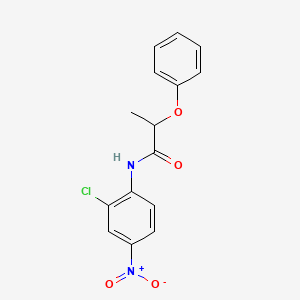
![ethyl 2-[({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5129273.png)
![4-{4-[(2-nitrophenyl)diazenyl]phenyl}morpholine](/img/structure/B5129296.png)
![1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5129304.png)
